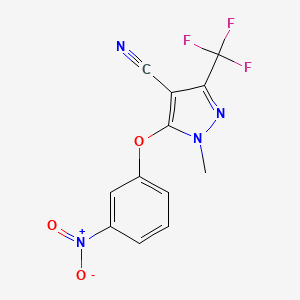![molecular formula C17H14N4O B2581512 1-[(4-フェニル-1H-1,2,3-トリアゾール-5-イル)カルボニル]インドリン CAS No. 1795440-79-7](/img/structure/B2581512.png)
1-[(4-フェニル-1H-1,2,3-トリアゾール-5-イル)カルボニル]インドリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline is a compound that combines the structural features of indoline and 1,2,3-triazole Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while 1,2,3-triazole is a five-membered ring containing three nitrogen atoms
科学的研究の応用
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule. It can be used in the development of new drugs due to its ability to interact with biological targets.
Medicine: Research has indicated that derivatives of this compound may possess anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
生化学分析
Biochemical Properties
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline, due to its indole and 1,2,3-triazole components, may interact with a variety of enzymes, proteins, and other biomolecules . For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Cellular Effects
The cellular effects of 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline are not fully understood yet. Compounds with similar structures have shown to exhibit various cellular effects. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties can have a key interaction in the active site of the enzyme .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 , suggesting that it may be involved in the metabolic pathways of this enzyme.
準備方法
The synthesis of 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity.
-
Synthetic Route
Step 1: Synthesis of 4-phenyl-1H-1,2,3-triazole. This can be achieved by reacting phenyl azide with an alkyne under copper-catalyzed conditions.
Step 2: Coupling of the triazole with indoline. This step involves the reaction of the triazole with indoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to form alcohol derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents onto the triazole ring.
作用機序
The mechanism of action of 1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the indoline moiety can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline can be compared with other similar compounds, such as:
1-[(4-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]indoline: This compound has a similar structure but with the triazole ring substituted at a different position. This slight difference can lead to variations in reactivity and biological activity.
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indole: This compound contains an indole moiety instead of indoline. The presence of the double bond in indole can affect the compound’s stability and reactivity.
1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]benzene: This compound lacks the indoline moiety and is less complex. It can be used as a simpler model to study the reactivity of the triazole ring.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(5-phenyl-2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(21-11-10-12-6-4-5-9-14(12)21)16-15(18-20-19-16)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVZIDQBNVILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NNN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)


![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

